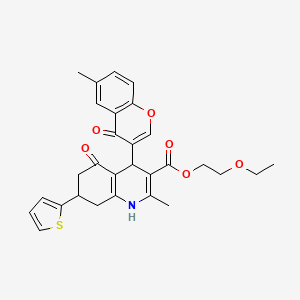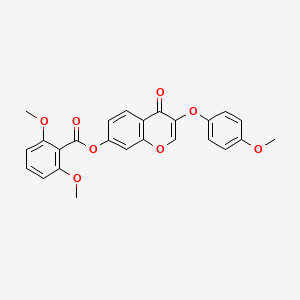![molecular formula C18H15N3O4 B11629989 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B11629989.png)
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ilideno)metil]fenoxi}-N-fenilacetamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de fenoxiacetamida. Estos compuestos son conocidos por sus diversas actividades farmacológicas y posibles aplicaciones terapéuticas. La estructura de este compuesto incluye un anillo de imidazolidinona, un grupo fenoxi y una porción de fenilacetamida, que contribuyen a sus propiedades químicas únicas y actividades biológicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ilideno)metil]fenoxi}-N-fenilacetamida típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Imidazolidinona: Este paso involucra la reacción de una amina adecuada con un compuesto carbonílico para formar el anillo de imidazolidinona.
Introducción del Grupo Fenoxi: El grupo fenoxi se introduce a través de una reacción de sustitución nucleofílica, donde un derivado de fenol reacciona con un haluro apropiado.
Formación de la Porción de Fenilacetamida: El paso final involucra la acilación del compuesto intermedio con ácido fenilacético o sus derivados en condiciones de reacción adecuadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ilideno)metil]fenoxi}-N-fenilacetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los grupos fenoxi y fenilacetamida pueden participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Haluros, nucleófilos y electrófilos en condiciones apropiadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ilideno)metil]fenoxi}-N-fenilacetamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición de enzimas o la unión a receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y la diabetes.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ilideno)metil]fenoxi}-N-fenilacetamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con los sitios de unión del receptor. Estas interacciones pueden conducir a cambios en las vías de señalización celular y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de fenoxiacetamida: Compuestos con estructuras similares pero diferentes sustituyentes en los grupos fenoxi o fenilacetamida.
Derivados de imidazolidinona: Compuestos que contienen el anillo de imidazolidinona pero con diferentes grupos funcionales unidos.
Singularidad
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ilideno)metil]fenoxi}-N-fenilacetamida es único debido a su combinación específica del anillo de imidazolidinona, el grupo fenoxi y la porción de fenilacetamida. Esta estructura única contribuye a sus propiedades químicas distintas y posibles actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación científica y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C18H15N3O4 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-13-4-2-1-3-5-13)11-25-14-8-6-12(7-9-14)10-15-17(23)21-18(24)20-15/h1-10H,11H2,(H,19,22)(H2,20,21,23,24)/b15-10+ |
Clave InChI |
MOWKVVONDXMTTC-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11629908.png)
![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11629920.png)
![2-(dimethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629925.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
![2-[4-(2-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629929.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629934.png)
![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629942.png)

![methyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629959.png)
![N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11629968.png)
![5-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B11629972.png)


